![molecular formula C18H26N4O2 B12517187 5-[(3-Ethoxy-4-pentoxyphenyl)methyl]pyrimidine-2,4-diamine CAS No. 656809-96-0](/img/structure/B12517187.png)
5-[(3-Ethoxy-4-pentoxyphenyl)methyl]pyrimidine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(3-Ethoxy-4-pentoxyphenyl)methyl]pyrimidine-2,4-diamine is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a pyrimidine ring substituted with ethoxy and pentoxy groups, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Ethoxy-4-pentoxyphenyl)methyl]pyrimidine-2,4-diamine can be achieved through a series of organic reactions. One common method involves the use of a modified Mannich-type reaction, which is a one-pot three-component reaction. This method is known for its efficiency, high yield, and environmental friendliness . The reaction typically involves the use of a pyrimidine derivative, an aldehyde, and an amine under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
5-[(3-Ethoxy-4-pentoxyphenyl)methyl]pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the efficiency and selectivity of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated products.
Aplicaciones Científicas De Investigación
5-[(3-Ethoxy-4-pentoxyphenyl)methyl]pyrimidine-2,4-diamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-[(3-Ethoxy-4-pentoxyphenyl)methyl]pyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The compound’s structure allows it to bind to specific sites on target molecules, thereby modulating their activity and exerting its effects .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- 5-[(3,4,5-Trimethoxyphenyl)methyl]pyrimidine-2,4-diamine
- 5-[(4-Ethoxy-3,5-dimethoxybenzyl)pyrimidine-2,4-diamine
Uniqueness
What sets 5-[(3-Ethoxy-4-pentoxyphenyl)methyl]pyrimidine-2,4-diamine apart is its unique combination of ethoxy and pentoxy groups, which confer distinct chemical properties and potential applications. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
656809-96-0 |
|---|---|
Fórmula molecular |
C18H26N4O2 |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
5-[(3-ethoxy-4-pentoxyphenyl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C18H26N4O2/c1-3-5-6-9-24-15-8-7-13(11-16(15)23-4-2)10-14-12-21-18(20)22-17(14)19/h7-8,11-12H,3-6,9-10H2,1-2H3,(H4,19,20,21,22) |
Clave InChI |
HXXIBONKYAMLRF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC1=C(C=C(C=C1)CC2=CN=C(N=C2N)N)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


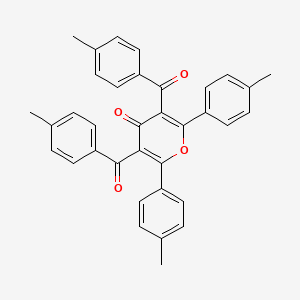
![(2S)-5-[[amino(phenylmethoxycarbonylamino)methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid](/img/structure/B12517123.png)
![{2-[3-Chloro-4-(dimethylamino)phenyl]ethenyl}(hydroxy)boranyl](/img/structure/B12517126.png)
![N-[(2H-Benzimidazol-2-ylidene)methyl]-3-bromoaniline](/img/structure/B12517129.png)
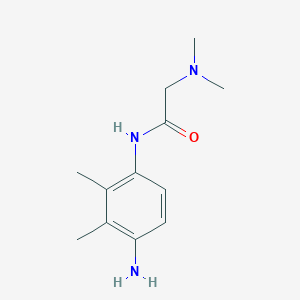
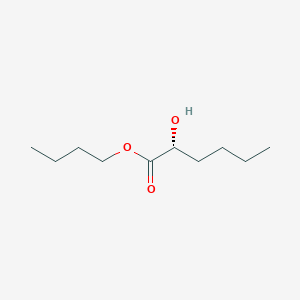
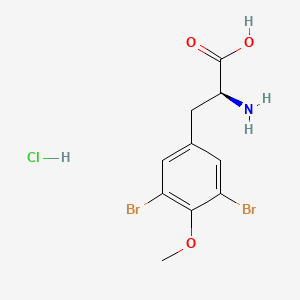
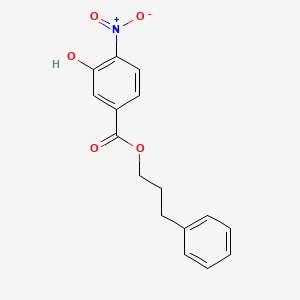
![3-(2-Methoxyphenyl)-6-propan-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12517162.png)
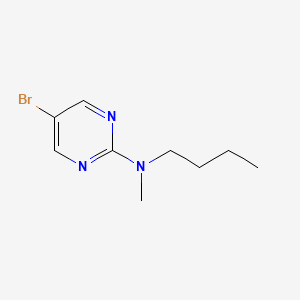
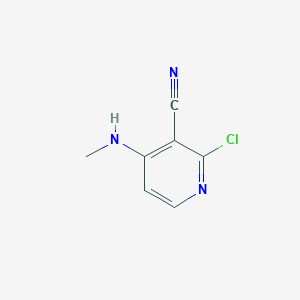
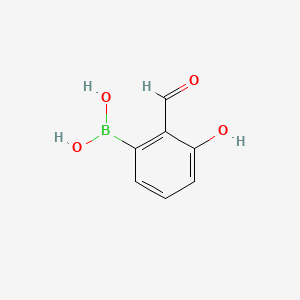
![Methyl 2-[4-(benzyloxy)phenoxy]-2-methylbutanoate](/img/structure/B12517188.png)
![1H-Indole-3-dodecanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12517192.png)
